4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide
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Overview
Description
4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a dihydropyrimidinone moiety, and a benzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Piperidine Ring: The dihydropyrimidinone core is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.
Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and piperidine positions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its structural features make it a potential candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound shares the benzyl and piperidine moieties but lacks the dihydropyrimidinone core.
N-Benzylpiperidine-4-carboxamide: Similar in structure but with a carboxamide group instead of the carboximidamide.
4-Methyl-6-oxo-5-phenylethyl-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the dihydropyrimidinone core but differ in the substituents on the piperidine ring.
Uniqueness
4-benzyl-N-[4-methyl-6-oxo-5-(2-phenylethyl)-1,6-dihydropyrimidin-2-yl]piperidine-1-carboximidamide is unique due to its combination of a piperidine ring, a dihydropyrimidinone core, and a benzyl group This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds
Properties
Molecular Formula |
C26H31N5O |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-benzyl-N'-[4-methyl-6-oxo-5-(2-phenylethyl)-1H-pyrimidin-2-yl]piperidine-1-carboximidamide |
InChI |
InChI=1S/C26H31N5O/c1-19-23(13-12-20-8-4-2-5-9-20)24(32)29-26(28-19)30-25(27)31-16-14-22(15-17-31)18-21-10-6-3-7-11-21/h2-11,22H,12-18H2,1H3,(H3,27,28,29,30,32) |
InChI Key |
YHTQCZPVPNBTSX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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